1,3-Bis(benzo[d]oxazol-2-yl)benzene

Catalog No.
S3094950
CAS No.
59049-84-2; 59849-84-2
M.F
C20H12N2O2
M. Wt
312.328
Availability
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1,3-Bis(benzo[d]oxazol-2-yl)benzene

CAS Number

59049-84-2; 59849-84-2

Product Name

1,3-Bis(benzo[d]oxazol-2-yl)benzene

IUPAC Name

2-[3-(1,3-benzoxazol-2-yl)phenyl]-1,3-benzoxazole

Molecular Formula

C20H12N2O2

Molecular Weight

312.328

InChI

InChI=1S/C20H12N2O2/c1-3-10-17-15(8-1)21-19(23-17)13-6-5-7-14(12-13)20-22-16-9-2-4-11-18(16)24-20/h1-12H

InChI Key

RYDGJSHONGAQOS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)C4=NC5=CC=CC=C5O4

solubility

soluble

The exact mass of the compound 1,3-Bis(benzo[d]oxazol-2-yl)benzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3-Bis(benzo[d]oxazol-2-yl)benzene is a chemical compound characterized by the molecular formula C20H12N2O2C_{20}H_{12}N_2O_2 and a molecular weight of 312.3 g/mol. This compound appears as a white solid and is part of the benzoxazole family, which is known for its diverse pharmacological activities. The structure consists of two benzo[d]oxazole groups attached to a central benzene ring, contributing to its unique properties and biological activities .

  • Oxidation: This compound can be oxidized to form quinone derivatives using agents such as potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can produce dihydrobenzoxazole derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene or benzoxazole moieties, employing reagents such as halogens and alkylating agents under various conditions .

These reactions highlight the compound's versatility in synthetic organic chemistry.

1,3-Bis(benzo[d]oxazol-2-yl)benzene exhibits significant biological activity, particularly in antimicrobial and anticancer domains. It has shown effectiveness against various pathogens including Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, Candida albicans, and Aspergillus niger. The mode of action is primarily through anion exchange mechanisms, which disrupt cellular processes in these organisms . Additionally, benzoxazole derivatives are known to interfere with multiple biochemical pathways, enhancing their potential as therapeutic agents.

The synthesis of 1,3-Bis(benzo[d]oxazol-2-yl)benzene typically involves cyclization reactions of appropriate precursors. A common method includes:

  • Reacting o-aminophenol with suitable aldehydes or ketones in the presence of an acid catalyst to form the benzoxazole rings.
  • The reaction conditions often involve heating under reflux in solvents like polyphosphoric acid to facilitate cyclization.

Industrial methods may utilize continuous flow reactors to optimize yield and purity . Other innovative methods have been developed that employ nanocatalysts or eco-friendly solvents to enhance reaction efficiency and reduce environmental impact .

1,3-Bis(benzo[d]oxazol-2-yl)benzene finds applications across various fields:

  • Medicinal Chemistry: Its antimicrobial and anticancer properties make it a candidate for drug development.
  • Fluorescent Sensors: It has been incorporated into fluorescent chemosensors for detecting metal ions like zinc and cadmium.
  • Materials Science: The compound's unique optical properties allow its use in developing advanced materials for electronic applications .

Interaction studies involving 1,3-Bis(benzo[d]oxazol-2-yl)benzene have demonstrated its ability to bind with metal ions, which is crucial for its application as a chemosensor. Spectroscopic techniques such as UV-Vis and fluorescence spectroscopy are commonly employed to assess these interactions. The binding affinity towards various metal ions can influence its signaling properties in sensor applications .

Several compounds share structural similarities with 1,3-Bis(benzo[d]oxazol-2-yl)benzene. Notable examples include:

Compound NameStructure Characteristics
4,4’-Bis(2-benzoxazolyl)stilbeneContains stilbene framework with benzoxazole units.
2,2’-m-Phenylenebis(benzoxazole)Features a phenylene bridge connecting two benzoxazoles.
1,2-Bis(4-(benzo[d]oxazol-2-yl)phenyl)etheneIncorporates ethylene bridge with substituted benzoxazoles.

Uniqueness: The distinct substitution pattern of 1,3-Bis(benzo[d]oxazol-2-yl)benzene imparts unique chemical reactivity and biological properties compared to these similar compounds. Its specific arrangement allows for selective interactions with biological targets, enhancing its potential utility in medicinal chemistry .

This comprehensive overview highlights the significance of 1,3-Bis(benzo[d]oxazol-2-yl)benzene in various scientific domains while underscoring its unique characteristics among similar compounds.

XLogP3

4.9

Dates

Last modified: 07-25-2023

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